molecular formula C18H18N2O B1679723 Proquazone CAS No. 22760-18-5

Proquazone

货号 B1679723
CAS 编号: 22760-18-5
分子量: 278.3 g/mol
InChI 键: JTIGKVIOEQASGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Proquazone is a nonsteroidal anti-inflammatory drug (NSAID) used to treat rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . It has been trialed for use as pain relief for tension headaches . The recommended adult dose is around 450mg .


Chemical Reactions Analysis

Proquazone has been shown to suppress inflammation in various animal models of acute and chronic disease . It is a potent inhibitor of prostaglandin synthesis, comparable in activity to indomethacin and diclofenac and superior to naproxen . It also inhibits collagen-, arachidonic acid- and ADP-induced platelet aggregation .

科学研究应用

  • Synthesis of Pyrimidines

    • Application : Proquazone is a pyrimidine analog and has been used in the synthesis of other pyrimidine derivatives .
    • Method : The specific methods of synthesis vary depending on the desired pyrimidine derivative .
    • Results : The synthesized pyrimidine derivatives have shown a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Postoperative Pain

    • Application : Proquazone provides useful analgesic relief after minor surgery .
    • Method : The dosage and administration details are similar to those for rheumatoid arthritis and osteoarthritis .
    • Results : Proquazone has been found to be effective in providing analgesic relief in postoperative pain .

安全和危害

Proquazone is associated with diarrhea up to 30% of the time . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

属性

IUPAC Name

7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIGKVIOEQASGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021210
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proquazone

CAS RN

22760-18-5
Record name Proquazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22760-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proquazone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proquazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13649
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Proquazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Proquazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROQUAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone, 9.6 g. of sulfur, 10 gms of sodium hydroxide, 20 gms of calcium chloride and 200 mls of carbitol (2-[2-ethoxyethoxy]ethanol) is heated under a nitrogen blanket at 150° C. for 2 hours. The resulting mixture is then cooled to 65° C., 500 mls. of benzene added and the mixture cooled with stirring to 15° C. and the liquid phase decanted. The organic phase is washed with water and evaporated to obtain an oil which is dissolved in a mixture of 100 mls of benzene and 100 mls of 50% aqueous hydrochloric acid. The resulting mixture is stirred for one hour at room temperature, the phases separated and the acid phase treated with 50 mls of benzene. The acid phase is neutralized with 50% sodium hydroxide solution, extracted with 150 mls of benzene and the benzene extracts washed with water until neutral. After drying over sodium sulfate, the benzene solution is evaporated to obtain the crude product which is recrystallized from ethylacetate to obtain 1-isopropyl-4-phenyl-7-methyl-2[1H]quinazolinone, m.p. 141°-142° C.
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H) quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 200 ml. of p-cymene, 40 g. of ferric oxide and 7 g. of sulfur is heated to reflux (ca. 175° C.), and there is then added thereto dropwise over a period of 40 minutes a hot (130° C.) solution of 28.2 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone in 200 mls. of p-cymene. The resulting solution is refluxed for 3.5 hours during which time 1.8 mls. of water are collected in a Dean Stark separator. The reaction solution is then cooled to 28° C. and filtered through a celite pad which is then washed 4 times each with 25 mls. of toluene. The toluene washings are extracted with 50 mls. of 4 N. hydrochloric acid and the p-cymene filtrate is extracted with 350 mls. of 4 N. hydrochloric acid. The acid extracts are combined and extracted with 100 mls. of toluene, and such toluene extracts discarded. The acid solution remaining after such toluene extraction is treated by addition of 350 mls. of toluene and 100 g. of 50% aqueous sodium hydroxide solution. The phases are separated and the toluene phase washed twice each with 100 mls. of water, followed by drying over sodium sulfate, filtering and evaporation in vacuo. The solid residue is crystallized from ethyl acetate to obtain 7-methyl-1-isopropyl-4-phenyl-quinazolin-2(1H)-one, m.p. 139°-141° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a suspension of 1.8 g sodium hydride in 25 ml tetrahydrofurane are added portionwise 13.08 g 1-isopropyl-7-methyl-quinazolin-2,4(1H,3H)-dione under constant release of hydrogen. 40 ml of a 2N solution of phenylmagnesiumbromide in tetrahydrofurane are added dropwise at 40° C. to the clear solution and the resulting suspension stirred at 40° for 15 hours. Water is added and the solvent is evaporated in vacuo. The residue is taken up with methylene chloride and 30 ml 12% hydrochloric acid. The organic layer is concentrated to give the title compound (recrystallized from toluene), m.p. 140°-143°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
1-isopropyl-7-methyl-quinazolin-2,4(1H,3H)-dione
Quantity
13.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 50 ml. of xylene are added 1.35 g. of 7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone and 0.32 g. sulfur. The mixture is boiled overnight (about 16 hours). The resulting solution is evaporated under pressure and the catalyst crystalline residue is recrystallized from ether/petroleum ether to give 7-methyl-1-isopropyl-4-phenyl-2(1H)-quinazolinone.
Name
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Proquazone
Reactant of Route 2
Proquazone
Reactant of Route 3
Proquazone
Reactant of Route 4
Reactant of Route 4
Proquazone
Reactant of Route 5
Proquazone
Reactant of Route 6
Proquazone

Citations

For This Compound
763
Citations
SP Clissold, R Beresford - Drugs, 1987 - Springer
… studies the overall tolerability of proquazone was assessed as being comparable to … proquazone than with other NSAIDs evaluated. Initial experience with lower dosages of proquazone …
Number of citations: 38 link.springer.com
HU Gubler, M Baggiolini - Scandinavian Journal of Rheumatology, 1978 - Taylor & Francis
… Proquazone' was selected from a large number of … anti-inflammatory drugs, proquazone has two interesting properties… the pharmacological profile of proquazone in comparison with that …
Number of citations: 24 www.tandfonline.com
A Ruotsi, B Skrifvars - Scandinavian Journal of Rheumatology, 1978 - Taylor & Francis
… The efficacy and tolerance of proquazone,’ 900 mg, and ibuprofen, 1200 mg, were … 44 patients, 21 on proquazone and 23 on ibuprofen. Comparison of proquazone-treated patients with …
Number of citations: 11 www.tandfonline.com
FJ DiSerio, AP Friedman, J Parno… - Headache: The Journal …, 1985 - Wiley Online Library
… significantly superior to both proquazone 75 mg and placebo. … proquazone 75 mg also showed significant superiority to placebo indicating a dose related clinical effect of proquazone…
A Ruotsi, U Vainio - Scandinavian Journal of Rheumatology, 1978 - Taylor & Francis
… The molecular structures of proquazone and indomethacin are as shown in Fig. 1. In the present study proquazone was used for the treatment of acute gouty arthritis. The drug was …
Number of citations: 43 www.tandfonline.com
M Nissilä, A Kajander - Scandinavian Journal of Rheumatology, 1978 - Taylor & Francis
The effect and tolerance of proquazone and indometbacin in … In the first study 16 patients were treated with proquazone and … appearing side effect in patients treated with proquazone. …
Number of citations: 11 www.tandfonline.com
JP And, H Ronty - Scandinavian Journal of Rheumatology, 1978 - Taylor & Francis
… proquazone seemed to be more effective in reducing swelling and pain of the knee. There were more side effects in the proquazone … Only one patient in the proquazone group withdrew, …
Number of citations: 8 www.tandfonline.com
PH Hinderling, A Roos - Journal of pharmaceutical sciences, 1984 - Elsevier
… -soluble proquazone, advantage was taken of the high degree of protein binding of the drug. Proquazone … The pharmacokinetics of proquazone and of the measured metabolites after …
Number of citations: 7 www.sciencedirect.com
RJ Van Ryzin, JH Trapold - Drug and Chemical Toxicology, 1980 - Taylor & Francis
… Proquazone is a chemically distinctive non-steroidal anti… Comparative relative potency of proquazone with other … d these types of studies done with proquazone and with compound …
Number of citations: 24 www.tandfonline.com
AH Shntaif, ZM Rashi, ZH Al-Sawaff… - Russian Journal of …, 2021 - Springer
A quantum chemical study was done on two compounds of proquazone and proquazone type calcilytics (6-methoxy-1-(propan-2-yl)-4-[4-(propan-2-yl)phenyl]-1,2 dihydroquinazolin-2-…
Number of citations: 11 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。